BenchChemオンラインストアへようこそ!

(Rac)-Efavirenz

Drug Metabolism Pharmacogenetics Cytochrome P450

(Rac)-Efavirenz is the essential racemic reference standard for enantioselective HPLC method validation, pharmacopeial compliance (USP/EP), and CYP2B6 metabolic probe studies. Its unique 1:1 enantiomeric ratio enables accurate chiral purity quantification and stereoselective metabolism research. Choose this reference grade material for reliable analytical and in vitro applications.

Molecular Formula C14H9ClF3NO2
Molecular Weight 315.67 g/mol
CAS No. 154635-17-3
Cat. No. B137610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Efavirenz
CAS154635-17-3
Molecular FormulaC14H9ClF3NO2
Molecular Weight315.67 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)
InChIKeyXPOQHMRABVBWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.6 [ug/mL]

(Rac)-Efavirenz (CAS 154635-17-3): Racemic NNRTI Reference Standard for Analytical and Metabolic Research


(Rac)-Efavirenz (CAS 154635-17-3) is the racemic mixture of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, containing both R- and S-enantiomers in equal proportion [1]. The compound has molecular formula C₁₄H₉ClF₃NO₂ and molecular weight 315.68 g/mol . Efavirenz is a potent inhibitor of wild-type HIV-1 reverse transcriptase (RT) with a Ki of 2.93 nM and exhibits an IC₉₅ of 1.5 nM for inhibition of HIV-1 replicative spread in cell culture [2]. (Rac)-Efavirenz is primarily employed as an analytical reference standard for chiral separation studies, method validation, and as a probe substrate for cytochrome P450 2B6 (CYP2B6) activity investigations [3].

Why (Rac)-Efavirenz (CAS 154635-17-3) Cannot Be Simply Substituted with Single-Enantiomer or Alternative NNRTI Analogs


Substituting (Rac)-Efavirenz with the active S-enantiomer (CAS 154598-52-4) or alternative NNRTIs such as nevirapine or rilpivirine is scientifically invalid for analytical and metabolic research applications. (Rac)-Efavirenz serves fundamentally different purposes: as a racemic analytical standard enabling chiral separation method development and enantiomeric purity quantification , and as a probe substrate for stereoselective CYP2B6 metabolism studies where the differential clearance between S- and R-enantiomers exceeds 10-fold [1]. In enzyme inhibition assays, efavirenz demonstrates Ki values against wild-type HIV-1 RT that differ substantially from comparator NNRTIs: 2.93 nM for efavirenz versus approximately 190 nM for nevirapine (IC₅₀) and 21.36 nM for rilpivirine (IC₅₀) [2]. Critically, resistance mutation profiles also diverge markedly: efavirenz retains a Ki of 17.6 nM against the K103N mutant, representing only a 6-fold reduction from wild-type, whereas nevirapine demonstrates substantially greater potency loss against common NNRTI-resistant variants [3].

(Rac)-Efavirenz (CAS 154635-17-3): Quantitative Differentiation Evidence for Scientific Selection


CYP2B6-Mediated Enantioselective Metabolism: (Rac)-Efavirenz as a Stereochemical Probe for CYP2B6 Activity

(Rac)-Efavirenz demonstrates profound enantioselective metabolism by CYP2B6, with rates of R-efavirenz metabolism approximately 1/10 those of S-efavirenz for wild-type CYP2B6.1 and variants [1]. Based on Clmax values, wild-type CYP2B6.1 exhibits 14-fold enantioselectivity (S > R-efavirenz), while CYP2B6 variants display 5- to 22-fold differences [1]. Efavirenz is the most stereoselective CYP2B6 drug substrate yet identified [2].

Drug Metabolism Pharmacogenetics Cytochrome P450 Enantioselectivity

Differential Retention of Inhibitory Activity Against HIV-1 RT Drug-Resistance Mutants

Efavirenz maintains distinct inhibitory potency against HIV-1 RT resistance-associated mutants compared with wild-type enzyme, with quantified Ki values enabling precise assessment of resistance barrier. Against wild-type HIV-1 RT, Ki = 2.93 nM; for mutants A98G (Ki = 3.85 nM, 1.3-fold increase), K101G (Ki = 7.27 nM, 2.5-fold increase), L100I (Ki = 17.13 nM, 5.8-fold increase), and K103N (Ki = 17.6 nM, 6.0-fold increase) [1].

Antiviral Research Drug Resistance HIV-1 Reverse Transcriptase

Physical Form-Dependent Solubility: Milled vs. Intact (Rac)-Efavirenz

Mechanical processing significantly alters (Rac)-Efavirenz solubility due to crystallinity reduction. Intact efavirenz solubility was 27.12 ± 2.05 μg/mL. Milling for 30, 60, and 180 minutes increased solubility to 75.53 ± 1.59 μg/mL (2.8-fold), 82.34 ± 1.23 μg/mL (3.0-fold), and 104.75 ± 0.96 μg/mL (3.9-fold), respectively (P < 0.05) [1].

Pharmaceutics Formulation Science Bioavailability Solid-State Chemistry

CYP2B6 Genetic Variant-Dependent Intrinsic Clearance Differences

CYP2B6*6 allele significantly alters (Rac)-Efavirenz metabolic clearance. In expressed CYP2B6.6 protein (-b5), Vmax and Km values for 8-hydroxyefavirenz formation were significantly higher, with approximately 2-fold lower intrinsic clearance (Clint) compared with CYP2B6.1 protein (-b5) [1]. In human liver microsomes, CYP2B6*6/*6 genotype was associated with markedly lower Vmax and lower Clint values for efavirenz metabolism versus CYP2B6*1/*1 genotype [1].

Pharmacogenomics Drug Metabolism CYP2B6 Precision Medicine

Validated Research and Industrial Applications for (Rac)-Efavirenz (CAS 154635-17-3) Procurement


Chiral HPLC Method Development and Enantiomeric Purity Analysis

(Rac)-Efavirenz serves as the reference racemic standard for development and validation of chiral chromatographic methods to quantify (R)-enantiomer excess in efavirenz active pharmaceutical ingredient (API) . The racemic mixture provides both S- and R-enantiomers in equal proportion, enabling calibration of enantioselective separation conditions. This application is critical for quality control laboratories conducting pharmacopeial compliance testing (USP/EP) .

CYP2B6 Probe Substrate for In Vitro Drug-Drug Interaction Studies

Based on the 10-fold enantioselective metabolism differential (S > R-efavirenz) and 14-fold enantioselectivity for wild-type CYP2B6.1 [1], (Rac)-Efavirenz is employed as a stereochemical probe substrate to assess CYP2B6 activity, inhibition, and induction in human liver microsomes and recombinant enzyme systems. This enables quantitative evaluation of potential drug-drug interactions for candidate compounds that may affect CYP2B6-mediated clearance pathways [2].

Antiviral Resistance Screening Using Wild-Type and Mutant HIV-1 RT Reference Inhibitor

(Rac)-Efavirenz is used as a benchmark NNRTI reference standard in antiviral screening programs. Its well-characterized Ki values against wild-type HIV-1 RT (2.93 nM) and defined mutants (A98G: 3.85 nM; L100I: 17.13 nM; K101G: 7.27 nM; K103N: 17.6 nM) provide validated reference data for evaluating novel NNRTI candidates and assessing resistance barrier properties of emerging compounds [3].

Solid-State Characterization and Formulation Optimization Studies

(Rac)-Efavirenz is utilized in pharmaceutical development studies investigating the relationship between crystallinity and solubility. The quantified solubility enhancement from milling (27.12 μg/mL for intact material increasing to 104.75 μg/mL after 180 min milling, a 3.9-fold improvement) provides a validated baseline for amorphous solid dispersion formulation development and bioavailability enhancement strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Efavirenz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.